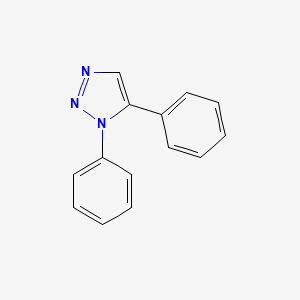

1,5-Diphenyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHTARDQMFJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299888 | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4874-85-5 | |

| Record name | 1,2,3-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Diphenyl-1H-1,2,3-triazole chemical properties

Executive Summary: The "Twisted" Bioisostere

In the landscape of nitrogen heterocycles, the 1,5-diphenyl-1H-1,2,3-triazole stands as a critical regioisomer, distinct from its ubiquitous 1,4-counterpart. While the 1,4-isomer (accessible via CuAAC "Click" chemistry) mimics a trans-amide bond and adopts a planar conformation, the 1,5-isomer mimics a cis-amide bond and adopts a sterically twisted conformation.

This structural divergence is not merely academic; it dictates the molecule's utility in peptidomimetics, where controlling the secondary structure of a polypeptide chain is paramount. This guide details the physicochemical properties, definitive ruthenium-catalyzed synthesis, and self-validating characterization protocols for the 1,5-diphenyl-1,2,3-triazole.

Chemical Identity & Physical Properties[1][2][3][4][5]

The 1,5-disubstituted scaffold is characterized by a significant steric clash between the phenyl rings at the N1 and C5 positions, forcing the molecule out of planarity. This contrasts sharply with the 1,4-isomer, which retains extended conjugation.

Table 1: Comparative Properties of Regioisomers

| Property | 1,5-Diphenyl-1H-1,2,3-triazole | 1,4-Diphenyl-1H-1,2,3-triazole |

| CAS Number | 4874-85-5 | 13148-78-2 |

| Molecular Formula | C₁₄H₁₁N₃ | C₁₄H₁₁N₃ |

| Molecular Weight | 221.26 g/mol | 221.26 g/mol |

| Geometry | Twisted (Non-planar) | Planar (Conjugated) |

| Bioisostere Type | cis-Amide mimic | trans-Amide mimic |

| Dipole Moment | ~5.0 D (High polarity) | ~5.0 D |

| Melting Point | 110–114 °C (Derivative dependent) | 181–183 °C [1] |

| Solubility | Soluble in DCM, THF, EtOAc | Soluble in DMSO, DMF, hot EtOH |

| Key Synthesis | RuAAC (Ruthenium-Catalyzed) | CuAAC (Copper-Catalyzed) |

Structural Characterization: A Self-Validating System

Distinguishing the 1,5-isomer from the 1,4-isomer is the primary challenge in quality control. Relying solely on Mass Spectrometry is insufficient as both are isobaric. Nuclear Magnetic Resonance (NMR) provides the definitive validation.

The "Shielding" Diagnostic (¹H NMR)

In the 1,5-isomer, the phenyl ring at position 5 is twisted relative to the triazole ring. This steric torsion places the triazole proton (H4) and the N1-phenyl protons in the shielding cone of the adjacent aromatic systems.

-

1,5-Isomer (Target): The triazole singlet typically appears upfield (approx. 7.60 – 7.90 ppm ) compared to the 1,4-isomer.

-

1,4-Isomer (Impurity): The triazole singlet appears downfield (approx. 8.00 – 8.80 ppm ) due to the deshielding effect of the planar, conjugated system [2].

Crystallographic Torsion

X-ray diffraction studies confirm that while 1,4-diphenyl triazoles are nearly planar (dihedral angle < 10°), the 1,5-diphenyl variants exhibit a dihedral angle often exceeding 50–70° between the phenyl rings and the triazole core [3]. This "twist" is the structural basis for its selection as a scaffold to induce turns in peptide chains.

Synthesis: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[6][7]

Unlike the copper-catalyzed variant (CuAAC) which relies on the formation of a copper-acetylide intermediate to enforce 1,4-regioselectivity, the RuAAC reaction proceeds via a ruthenacycle mechanism. This mechanism is agnostic to the steric bulk of the alkyne, allowing the nitrogen of the azide to attack the more substituted carbon, yielding the 1,5-product.

Mechanistic Pathway

Figure 1: The catalytic cycle of RuAAC. The formation of the ruthenacycle determines the 1,5-regioselectivity, distinct from the copper-acetylide intermediate of CuAAC.

Experimental Protocol

Objective: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole via RuAAC.

Reagents:

-

Phenyl azide (1.0 equiv)

-

Phenylacetylene (1.2 equiv)[1]

-

Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Atmosphere: Nitrogen or Argon (Strictly inert)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve CpRuCl(PPh₃)₂ (2 mol%) in anhydrous dioxane (0.2 M concentration relative to azide). Note: The Cp ligand is crucial for steric control; standard Cp ligands are less effective.

-

Addition: Add phenyl azide (1.0 equiv) followed by phenylacetylene (1.2 equiv). The order is less critical than in CuAAC, but adding the alkyne last ensures the catalyst is not sequestered by alkyne oligomerization.

-

Reaction: Heat the mixture to 60–80 °C for 12–24 hours under inert atmosphere. Monitor via TLC (or LC-MS) for the disappearance of the azide peak.

-

Workup: Cool to room temperature. The reaction is often clean enough to simply concentrate the solvent.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The 1,5-isomer typically elutes after any trace 1,4-isomer or unreacted starting material due to its higher polarity (dipole moment).

-

Validation: Obtain ¹H NMR in CDCl₃. Confirm the triazole singlet is in the 7.6–7.9 ppm range.

Applications in Drug Discovery[6]

The 1,5-diphenyl-1,2,3-triazole is not just a passive linker; it is an active structural element in Fragment-Based Drug Design (FBDD).

Bioisosterism and Peptidomimetics

-

Cis-Amide Mimic: The 1,4-distance between the substituent on N1 and C5 mimics the distance and vector of a cis-peptide bond. This is utilized to lock peptides into turn conformations (e.g., β-turns) which are often the recognition motifs for GPCRs and proteases [4].

-

Metabolic Stability: Unlike the amide bond, the triazole ring is completely resistant to hydrolysis by proteases, significantly increasing the in vivo half-life of the drug candidate.

Structure-Activity Relationship (SAR) Logic

Figure 2: Decision tree for selecting triazole isomers in SAR studies. The 1,5-isomer is the preferred choice when the target binding pocket requires a "U-turn" or kinked conformation.

References

-

Wang, Z. X., & Qin, H. L. (2003). Regioselective Synthesis of 1,2,3-Triazole Derivatives via 1,3-Dipolar Cycloaddition Reactions in Water. Chemical Communications.

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.

-

Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.

-

Horne, W. S., et al. (2009). Triazoles as Amide Bond Surrogates in Peptidomimetics. Expert Opinion on Drug Discovery.

Sources

Physicochemical Profiling of 1,5-Diphenyl-1H-1,2,3-triazole: A Technical Guide

The following technical guide details the physicochemical characteristics, synthesis, and characterization of 1,5-Diphenyl-1H-1,2,3-triazole , designed for researchers in medicinal chemistry and materials science.

Executive Summary

1,5-Diphenyl-1H-1,2,3-triazole (1,5-DPT) is a critical regioisomer in the triazole family, distinct from its more common 1,4-counterpart generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While the 1,4-isomer functions as a trans-amide bioisostere, the 1,5-isomer serves as a cis-amide mimetic , offering unique steric and electronic properties for peptidomimetic drug design. This guide provides an authoritative analysis of its physicochemical architecture, validated synthesis via Ruthenium catalysis (RuAAC), and experimental characterization protocols.[1]

Structural & Electronic Architecture

Regioisomerism and Bioisosterism

The 1,2,3-triazole core is a planar, aromatic heterocycle.[1] The placement of the phenyl substituents dictates the molecule's spatial occupancy and dipole vector, which are pivotal for binding affinity in biological targets.[1]

-

1,4-Diphenyl isomer: Linear topology; mimics a trans-peptide bond.[1]

-

1,5-Diphenyl isomer: Bent topology; mimics a cis-peptide bond (e.g., Xaa-Pro turns).[1]

Electronic Distribution and Dipole Moment

Unlike the 1,4-isomer, where the dipole moment (~5.0 D) aligns with the N2-N3 vector, the 1,5-isomer exhibits a distinct dipole orientation due to the steric proximity of the phenyl rings. This "ortho-like" arrangement creates a crowded environment, often forcing the phenyl rings to twist out of coplanarity with the triazole core to relieve steric strain, unlike the flatter 1,4-isomer.

Physicochemical Specifications

The following data aggregates experimental values from high-purity syntheses utilizing RuAAC methodology.

| Property | Value / Characteristic | Notes |

| IUPAC Name | 1,5-Diphenyl-1H-1,2,3-triazole | |

| CAS Registry | 13406-29-6 | |

| Molecular Formula | C₁₄H₁₁N₃ | |

| Molecular Weight | 221.26 g/mol | |

| Physical State | Colorless oil to low-melting solid | Distinct from the 1,4-isomer (solid, mp 183–184 °C).[1] |

| ¹H NMR Diagnostic | δ 7.90 ppm (s, 1H, Triazole-H) | In CDCl₃. 1,4-isomer typically resonates upfield (~7.7–7.8 ppm).[1] |

| ¹³C NMR Diagnostic | δ 133.4 ppm (C-5, Triazole-CH) | In CDCl₃.[1] |

| Solubility | Soluble: DCM, CHCl₃, DMSO, EtOAcInsoluble: Water | Lipophilic character (cLogP ~3.2).[1] |

| UV-Vis Absorption | Extended conjugation bands ~250–280 nm.[1] |

Critical Note on Physical State: While often isolated as a viscous colorless oil [1], high-purity samples can crystallize into a solid form.[1] The lack of strong intermolecular hydrogen bonding (compared to the 1,4-isomer's packing) contributes to its significantly lower melting point.[1]

Synthesis: The RuAAC Protocol

The exclusive formation of the 1,5-regioisomer requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1] Unlike Copper(I) catalysis, which proceeds via a dinuclear copper intermediate to yield 1,4-triazoles, Ruthenium(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) proceed via a ruthenacycle intermediate that directs the steric bulk of the reactants away from each other, favoring the 1,5-substitution.[1]

Validated Synthetic Workflow

Reagents: Phenylacetylene (1.0 equiv), Phenyl azide (1.0 equiv), Cp*RuCl(PPh₃)₂ (2–5 mol%).[1] Solvent: Dioxane or THF (Anhydrous).[1] Temperature: 60–80 °C.[1]

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (catalyst) to the vial.

-

Solvent & Reactants: Dissolve phenyl azide and phenylacetylene in degassed dioxane and transfer to the vial.

-

Reaction: Heat to 60 °C for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc).[1][2]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to isolate the 1,5-isomer.[1]

Mechanistic Pathway (RuAAC)

The following diagram illustrates the catalytic cycle, highlighting the critical ruthenacycle intermediate that enforces 1,5-regioselectivity.

Figure 1: Catalytic cycle of RuAAC showing the formation of the ruthenacycle intermediate which dictates 1,5-regiochemistry.[1]

Experimental Characterization & Validation

To ensure scientific integrity, the identity of 1,5-Diphenyl-1H-1,2,3-triazole must be validated using a multi-modal approach. The most common impurity is the 1,4-isomer (if thermal background reaction occurs) or unreacted azide.[1]

Characterization Workflow

Figure 2: Workflow for validating the physicochemical identity of the 1,5-isomer.

Diagnostic Criteria

-

¹H NMR Spectroscopy:

-

NOE (Nuclear Overhauser Effect):

-

Strong NOE signals should be observed between the ortho-protons of the N1-phenyl ring and the ortho-protons of the C5-phenyl ring. This confirms the "cis-like" proximity of the two aromatic systems, which is absent in the 1,4-isomer.

-

References

-

Regioselective Synthesis & NMR Data

-

RuAAC Mechanism & Application

-

Bioisosterism (Cis-Amide Mimicry)

Sources

1,5-Diphenyl-1H-1,2,3-Triazole: Structural Dynamics, Bonding, and Synthetic Access

Executive Summary

The 1,2,3-triazole moiety has become a cornerstone of modern medicinal chemistry, primarily driven by the ubiquity of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] However, the resulting 1,4-disubstituted regioisomer represents only half of the geometric potential. The 1,5-diphenyl-1H-1,2,3-triazole (1,5-DPT) offers a distinct steric and electronic profile that functions as a bioisostere for cis-amide bonds , a critical structural motif in peptide turns and protein folding.

This guide provides a rigorous analysis of the 1,5-DPT scaffold, contrasting its non-planar "twisted" topology with the planar 1,4-isomer, and details the Ruthenium-Catalyzed (RuAAC) protocols required to access it.

Structural Anatomy & Electronic Configuration

The "Twist" Conformation

Unlike its 1,4-counterpart, 1,5-DPT cannot adopt a planar conformation due to significant steric repulsion.

-

Steric Clash: The proximity of the phenyl ring at the N1 position and the phenyl ring at the C5 position creates a steric clash (Van der Waals repulsion).

-

Dihedral Angle: Crystallographic data reveals that while the triazole ring itself is essentially planar, the phenyl substituents rotate out of plane to relieve strain. The dihedral angle between the triazole plane and the C5-phenyl ring typically ranges from 30° to 70° , depending on crystal packing and specific para-substituents [1][4].

-

Impact: This lack of planarity prevents extended

-conjugation across the entire molecule, distinct from the fully conjugated 1,4-diphenyl systems.

Electronic Profiling: Cis-Amide Bioisosterism

The dipole moment and vector alignment of 1,5-DPT are what make it a valuable pharmacophore.

| Feature | 1,4-Diphenyl-1,2,3-triazole | 1,5-Diphenyl-1,2,3-triazole |

| Synthesis Method | CuAAC (Copper Catalysis) | RuAAC (Ruthenium Catalysis) |

| Geometry | Linear / Planar | Kinked / Twisted |

| Bioisostere | Trans-amide bond mimic | Cis-amide bond mimic |

| Dipole Moment | ~5.0 D (Aligned with N2-N3) | ~5.0 D (Distinct vector orientation) |

| C5-H Character | Acidic (participates in H-bonding) | Sterically blocked by N1-substituent |

| Distance (R1-R2) | ~9.0 Å (Extended) | ~5.0 Å (Turn conformation) |

Key Insight: The distance between substituents in the 1,5-isomer (~5.0 Å) closely matches the

Mechanistic Pathway: RuAAC

The formation of the 1,5-isomer is not a random thermal event but a controlled organometallic cycle mediated by Pentamethylcyclopentadienyl Ruthenium (Cp*Ru).

The Role of Cp* (Pentamethylcyclopentadienyl)

The steric bulk of the Cp* ligand is the regiochemical director. In the catalytic cycle, the bulky Cp* ligand forces the incoming azide and alkyne to adopt a specific orientation to minimize steric interaction, favoring the formation of the 1,5-isomer over the 1,4-isomer.

Catalytic Cycle Diagram

The mechanism proceeds via oxidative coupling to form a ruthenacycle, followed by reductive elimination.

Figure 1: The catalytic cycle of RuAAC. The formation of the six-membered ruthenacycle intermediate is the critical step where the steric demands of the Cp ligand enforce the 1,5-regioselectivity.*

Experimental Protocol: Synthesis of 1,5-DPT

Reagents & Materials

-

Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) —

.[3] -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Atmosphere: Argon or Nitrogen (Reaction is robust but inert gas prevents catalyst oxidation).

Step-by-Step Methodology

This protocol is adapted from the foundational work by Fokin et al. [3].

-

Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add

(2 mol%). -

Solvation: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).

-

Addition: Add Phenyl Azide (1.0 equiv) and Phenylacetylene (1.0 equiv) sequentially.

-

Note: Unlike CuAAC, no base or reducing agent is required.

-

-

Reaction: Seal the tube and heat to 60–80°C for 4–12 hours.

-

Monitoring: Monitor via TLC or LC-MS. The 1,5-isomer typically has a lower R_f value than the 1,4-isomer in non-polar solvents due to its higher polarity (dipole alignment).

-

-

Workup: Cool to room temperature. The catalyst can often be removed by simple filtration through a short pad of silica gel.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Ethyl Acetate/Hexanes).

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1,5-DPT using RuAAC chemistry.

Pharmacological Implications[4][5][6][7]

Tubulin Inhibition (Combretastatin A-4 Analogues)

Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor that relies on a cis-stilbene geometry. The 1,5-diaryl-1,2,3-triazole scaffold has been successfully used to replace the cis-alkene bridge in CA-4.

-

Mechanism: The 1,5-DPT scaffold mimics the "kinked" structure of cis-stilbene, allowing the phenyl rings to fit into the colchicine binding site of tubulin.

-

Contrast: The 1,4-isomer (trans-mimic) is essentially inactive in this context because its linear geometry clashes with the binding pocket.

Peptidomimetics

In peptide engineering, 1,5-DPT is used to lock peptides into a

References

-

Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole. NIH/PubMed. Available at: [Link]

-

1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. NIH/PubMed. Available at: [Link]

-

Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. NIH/PubMed. Available at: [Link]

-

Molecular structure of 1,5-diphenyl-1H-1,2,3-triazole. ResearchGate. Available at: [Link]

Sources

- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition [mdpi.com]

Precision Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for amide bonds.[1] While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) grants easy access to 1,4-disubstituted isomers (mimicking trans-amides), the 1,5-disubstituted isomer (mimicking cis-amides) requires a distinct catalytic manifold.

This guide details the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Magnesium-mediated methodologies. It moves beyond basic "click chemistry" to address the steric and electronic governance required to synthesize 1,5-isomers with high fidelity, essential for peptidomimetics and macrocyclization.

Part 1: The Regiochemical Divergence

The thermal Huisgen cycloaddition yields a roughly 1:1 mixture of 1,4- and 1,5-isomers due to comparable activation energies. Catalysis is required to break this symmetry.

| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |

| Regioselectivity | Exclusive 1,4-disubstituted | Exclusive 1,5-disubstituted |

| Alkyne Scope | Terminal alkynes only | Terminal AND Internal alkynes |

| Mechanistic Core | Dinuclear Cu-acetylide intermediate | Oxidative cyclometallation (Ruthenacycle) |

| Bio-mimicry | trans-peptide bond surrogate | cis-peptide bond surrogate |

| Moisture Sensitivity | Low (often aqueous) | Moderate (anhydrous preferred) |

Part 2: RuAAC — The Mechanistic Engine

The RuAAC reaction does not proceed via an acetylide intermediate (unlike CuAAC). Instead, it follows a mechanism driven by the steric demands of the cyclopentadienyl (Cp*) ligand.

The Catalytic Cycle

The active species is a cationic [CpRu(II)]+ complex. The cycle is defined by the formation of a six-membered ruthenacycle, which dictates the regioselectivity by placing the bulky substituents of the alkyne and azide away from the sterically demanding Cp ligand.

Figure 1: The RuAAC catalytic cycle. The steric bulk of the Cp ligand forces the oxidative coupling to occur at the less hindered carbon, securing the 1,5-regiochemistry.*

Part 3: Catalyst Selection & Optimization

Not all Ruthenium sources are effective. The pentamethylcyclopentadienyl (Cp*) ligand is critical; the unsubstituted Cp ligand often results in lower yields or mixed isomers.

Comparative Analysis of Ru-Catalysts

| Catalyst | Formula | Pros | Cons | Recommended Use |

| CpRuCl(PPh3)2 | C41H45ClP2Ru | Highly robust, air-stable solid. | PPh3 removal required during workup. | General Purpose (Standard) |

| CpRuCl(cod) | C18H27ClRu | Labile COD ligand allows faster initiation. | Slightly more air-sensitive in solution. | Sterically Hindered Substrates |

| [Cp*RuCl]4 | (C10H15ClRu)4 | High atom economy (no phosphine ligands). | Poor solubility in some non-polar solvents. | Large Scale / Process Chem |

Part 4: Experimental Protocols

Protocol A: General Synthesis using Cp*RuCl(cod)

Target: Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole

Reagents:

-

Benzyl azide (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Catalyst: Cp*RuCl(cod) (1–2 mol%)

-

Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under an argon stream, charge a dry reaction vial with Cp*RuCl(cod) (1–2 mol%).

-

Solvation: Add anhydrous 1,4-Dioxane. Note: Dioxane is preferred over THF if temperatures >70°C are required.

-

Reaction: Seal the vial and heat to 60–80°C . Monitor by LCMS.

-

Insight: Unlike CuAAC, this reaction is rarely instantaneous at room temperature. The oxidative coupling has a thermal barrier.

-

-

Workup: Cool to room temperature. The reaction mixture is often dark brown.

-

Purification: Direct filtration through a short pad of silica gel (eluting with CH2Cl2) removes the Ru-catalyst. Concentrate and recrystallize or purify via flash chromatography.[5]

Protocol B: Magnesium-Mediated Synthesis (Metal-Free Variation)

Use Case: When transition metals must be avoided, or to access 4-functionalized 1,5-triazoles.

Mechanism: Reaction of a magnesium acetylide with an azide.[1]

-

Grignard Formation: Dissolve terminal alkyne in THF. Add EtMgBr (1.1 equiv) at 0°C to form the magnesium acetylide.

-

Cycloaddition: Add the organic azide. Heat to 50°C for 1–4 hours.

-

Quench/Trapping:

-

For 1,5-disubstituted: Quench with NH4Cl/H2O.

-

For 4-halo-1,5-disubstituted: Cool to 0°C and add an electrophile (e.g., NIS or NCS) to install a halogen at the 4-position.

-

Part 5: Strategic Applications in Drug Discovery

1. Peptidomimetics (Cis-Amide Isosteres)

The distance between the C4 and C5 substituents in a 1,5-triazole (approx 3.8 Å) closely mimics the distance between the

-

Application: Constraining peptide backbones to force turn conformations (e.g.,

-turns) in macrocyclic peptides.

2. Macrocyclization

RuAAC is superior to CuAAC for head-to-tail macrocyclization of peptides containing internal alkynes.

-

Advantage: It allows the incorporation of side-chain functionalized alkynes, creating "stapled" peptides with 1,4,5-trisubstituted triazole linkers.

Figure 2: Strategic decision matrix for selecting the catalytic manifold based on substrate and target geometry.

References

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[6] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[4][5][7][8] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[9] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

-

Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Monovalent Copper Ligands: Isolation of the Active Species in the Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic Letters, 6(8), 1237–1240. [Link]

-

Horne, W. S., Yadav, M. K., Stout, C. D., & Ghadiri, M. R. (2004). Heterocyclic peptide backbone modifications in an alpha-helical coiled coil. Journal of the American Chemical Society, 126(47), 15366–15367. [Link]

-

Pankelella, V. R., et al. (2018). An effective method for the synthesis of 1,5-disubstituted 4-halo-1H-1,2,3-triazoles from magnesium acetylides. Chemistry of Heterocyclic Compounds, 54(3), 328–333. [Link]

Sources

- 1. hgs.osi.lv [hgs.osi.lv]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.chalmers.se [research.chalmers.se]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

Technical Guide: Crystal Structure Analysis of 1,5-Diphenyl-1H-1,2,3-triazole

[1]

Executive Summary

This technical guide provides a rigorous framework for the synthesis, crystallization, and structural validation of 1,5-diphenyl-1H-1,2,3-triazole .[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields the widely utilized 1,4-isomer, the 1,5-isomer requires specific ruthenium-catalyzed methodologies (RuAAC) or magnesium-mediated pathways to overcome steric barriers.[1]

For drug development professionals, distinguishing these regioisomers is critical; the 1,5-disubstitution pattern introduces a significant steric clash between the phenyl rings, forcing a non-planar "twisted" conformation that drastically alters pharmacokinetics, solubility, and receptor binding affinity compared to its planar 1,4-counterpart.[1] This guide establishes X-ray crystallography as the definitive analytical standard for confirming this regiochemistry.

Synthesis & Regioselectivity: The RuAAC Pathway

To analyze the crystal structure of the 1,5-isomer, one must first ensure high regioselective purity. Thermal Huisgen cycloaddition yields mixtures; therefore, a catalytic approach is mandatory.[1]

Reaction Mechanism & Causality

The formation of the 1,5-isomer is driven by the steric demands of the Ruthenium catalyst (typically pentamethylcyclopentadienyl ruthenium chloride, [Cp*RuCl(PPh₃)₂]).[1] Unlike the copper(I) mechanism which forms a dinuclear acetylide intermediate leading to the 1,4-product, the Ruthenium center coordinates both the azide and the alkyne, directing the oxidative coupling to the sterically demanding 1,5-position via a ruthenacycle intermediate.

Experimental Protocol (RuAAC)

Objective: Synthesis of 1,5-diphenyl-1H-1,2,3-triazole.

-

Reagents:

-

Procedure:

-

Step 1: In a glovebox or under Argon atmosphere, dissolve phenyl azide and phenylacetylene in degassed dioxane (0.2 M concentration).

-

Step 2: Add the Ruthenium catalyst.

-

Step 3: Heat the reaction vessel to 60–80°C for 4–12 hours. Note: Higher temperatures may be required for sterically bulky substrates, but 60°C is standard for phenyl groups.[1]

-

Step 4: Monitor via TLC (or LC-MS) until starting materials are consumed.[1]

-

Step 5: Evaporate solvent under reduced pressure.[1]

-

Step 6: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

-

Visualization of Regioselectivity

The following diagram illustrates the divergence in synthesis pathways, a critical decision point in experimental design.

Figure 1: Divergent synthesis pathways for 1,2,3-triazoles.[1] The choice of catalyst dictates the steric outcome.

Crystallization & Data Collection

Obtaining a single crystal of the 1,5-isomer is challenging due to the internal rotation of the phenyl rings, which can inhibit efficient packing compared to the flatter 1,4-isomer.

Crystallization Protocol

Method: Slow Evaporation (Preferred for Triazoles).[1]

-

Solvent Selection: Dissolve 20 mg of the purified 1,5-isomer in a minimum amount of Ethanol (EtOH) or Dichloromethane (DCM).[1]

-

Antisolvent Layering (Optional): If evaporation fails, carefully layer Hexane over a DCM solution (1:1 ratio).[1]

-

Conditions: Store at 4°C in a vibration-free environment.

-

Harvesting: Inspect for colorless, block-like crystals after 24–72 hours.

X-Ray Diffraction Workflow

Structural Analysis: The "Twist" Factor

This is the core of the analysis. The crystallographic data must be interpreted to confirm the 1,5-substitution.[1]

The Steric Clash

In the 1,5-isomer, the phenyl ring at position 5 is in close proximity to the phenyl ring at position 1.

-

1,4-Isomer: The phenyl rings are separated by the triazole core.[1] The molecule tends to be planar (dihedral angle

) to maximize -

1,5-Isomer: The steric repulsion between the ortho-hydrogens of the two phenyl rings prevents coplanarity.[1]

Key Crystallographic Parameters to Extract

When refining the structure (using SHELX or Olex2), focus on these specific geometric parameters:

| Parameter | Expected Value (1,5-Isomer) | Significance |

| Space Group | Often Monoclinic ( | Common for organic dipoles with inversion symmetry.[1] |

| C4-C5 Bond | ~1.37 - 1.40 Å | Typical aromatic bond length.[1] |

| N1-C5 Bond | ~1.35 - 1.38 Å | Connection to the 5-phenyl ring.[1] |

| Twist Angle ( | 30° - 70° | The Diagnostic Metric. The angle between the phenyl ring planes and the triazole plane.[1] |

| Intermolecular Forces | C-H...N, C-H... | Unlike the 1,4-isomer, |

Logic Flow for Structural Confirmation

The following flowchart guides the researcher through the validation process.

Figure 2: Crystallographic decision matrix for differentiating 1,5- and 1,4-regioisomers.

Spectroscopic Cross-Validation

While XRD is definitive, it should be cross-referenced with solution-phase NMR to ensure the crystal is representative of the bulk material.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

C13 NMR: The C5 carbon in the 1,5-isomer typically shifts upfield compared to the C4 carbon in the 1,4-isomer due to different electronic shielding environments.

References

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][2][3][4] Journal of the American Chemical Society, 127(46), 15998–15999.[1] [Link]

-

Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][2][3][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.[1] [Link][1]

-

Nolte, C., Mayer, P., & Straub, B. F. (2007).[1] Isolation of a Copper(I) Triazolide: The Key Intermediate in the Click Reaction. Angewandte Chemie International Edition, 46(12), 2101–2103.[1] [Link][1]

-

Sussman, A. R., et al. (2020).[1] Molecular structure of 1,5-diphenyl-1H-1,2,3-triazole. ResearchGate / Cambridge Structural Database. [Link][1]

-

Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Entry Search: 1,5-diphenyl-1,2,3-triazole.[1] [Link][1]

Core Topic: Solubility and Stability of 1,5-Diphenyl-1H-1,2,3-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its exceptional chemical stability and unique electronic properties. This guide provides an in-depth analysis of a key member of this class, 1,5-Diphenyl-1H-1,2,3-triazole, focusing on two critical physicochemical parameters for drug development and material design: solubility and stability. We will explore the theoretical underpinnings of its behavior, present available quantitative data, and detail robust, field-proven experimental protocols for in-house validation. This document is intended to serve as a practical reference for scientists aiming to leverage the unique characteristics of this scaffold in their research.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The five-membered, nitrogen-rich 1,2,3-triazole ring is a highly valued heterocyclic motif. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from a unique combination of attributes. The triazole ring is not merely a passive linker; it is an aromatic system that is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and common redox conditions.[1][2] This inherent stability makes it a reliable bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, which are crucial for molecular recognition at biological targets.[2]

1,5-Diphenyl-1H-1,2,3-triazole, featuring phenyl substitutions at both the N1 and C5 positions, represents a fundamental structure within this class. The presence of two aromatic substituents significantly influences its physicochemical properties, differentiating it from the parent triazole heterocycle and other alkyl-substituted analogs. Understanding its solubility and stability is paramount for any application, from predicting its behavior in biological media to ensuring its integrity in formulated products.

Molecular Structure and Core Physicochemical Properties

The defining feature of 1,5-Diphenyl-1H-1,2,3-triazole is the arrangement of two phenyl groups on the stable triazole core. This structure dictates its physical and chemical nature.

Caption: Molecular Structure of 1,5-Diphenyl-1H-1,2,3-triazole.

The key physicochemical properties are summarized in the table below. The presence of the two bulky, non-polar phenyl groups drastically increases the molecular weight and melting point compared to the parent 1H-1,2,3-triazole (M.W. 69.07 g/mol , M.P. 23-25 °C) and significantly reduces its aqueous solubility.[3]

Table 1: Physicochemical Properties of 1,5-Diphenyl-1H-1,2,3-triazole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃ | PubChem CID 281048[4] |

| Molecular Weight | 221.26 g/mol | PubChem CID 281048[4] |

| Appearance | Solid | Inferred from isomer data[5][6] |

| Melting Point | ~184-185 °C | Based on 1,4-diphenyl isomer[5] |

| Aqueous Solubility | 13 µg/mL (at pH 7.4) | PubChem CID 281048[4] |

Solubility Profile: A Deep Dive

Solubility is a critical determinant of a compound's utility, impacting everything from bioavailability in drug candidates to processability in material applications. The solubility of 1,5-Diphenyl-1H-1,2,3-triazole is dominated by its two hydrophobic phenyl rings.

Qualitative and Quantitative Solubility

-

Aqueous Systems: As indicated by the experimental data, the compound is poorly soluble in aqueous media (13 µg/mL).[4] The polar triazole ring is insufficient to overcome the hydrophobicity of the large aromatic substituents. While the triazole ring possesses weak basicity (pKa of parent triazole is 9.4 for the conjugate acid), its aqueous solubility is not expected to increase dramatically under physiologically relevant acidic conditions.[3]

-

Organic Solvents: The compound is expected to exhibit good solubility in a range of common organic solvents. Based on the "like dissolves like" principle and data from related compounds, its solubility profile can be predicted.[7]

Table 2: Predicted Qualitative Solubility in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Phenyl groups limit solubility, but some interaction with the triazole ring is possible. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good to High | Solvents can interact with the dipole of the triazole ring and solvate the phenyl groups. |

| Non-Polar | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the large non-polar surface area. |

| Hydrocarbon | Toluene, Hexane, Ethyl Acetate | Moderate to Good | Good solvation of phenyl groups, limited interaction with the triazole core. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative solubility data, the gold-standard shake-flask method (OECD Guideline 105) is employed. This protocol is a self-validating system; achieving a plateau in concentration over time confirms that equilibrium has been reached.

Causality Behind Experimental Choices:

-

Temperature Control (25 °C or 37 °C): Ensures reproducibility and allows for the determination of thermodynamic parameters. 25 °C is standard, while 37 °C mimics physiological conditions.

-

Use of Excess Solid: Guarantees that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.

-

Agitation: Continuous agitation ensures efficient mass transfer between the solid and liquid phases, accelerating the time to reach equilibrium.

-

Filtration/Centrifugation: Crucial for separating undissolved solid from the saturated solution to prevent inflation of the measured concentration. A 0.22 µm filter is chosen to remove fine particulates.

-

Validated Analytical Method (HPLC): Provides accurate and precise quantification of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1,5-Diphenyl-1H-1,2,3-triazole to a series of vials containing the selected solvents. The excess should be visually apparent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker/agitator (e.g., at 25 °C).

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

-

Separation: Immediately separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method.

-

Confirmation of Equilibrium: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Assessing Molecular Integrity

The 1,2,3-triazole ring is renowned for its high degree of aromaticity and stability.[1] It is generally inert to conditions that would degrade other functional groups. However, for drug development, it is essential to rigorously test this stability under stressed conditions to identify any potential liabilities.

Intrinsic Stability and Degradation Pathways

The primary approach for assessing stability is through forced degradation (stress testing) studies.[8][9] The goal is not to destroy the compound completely, but to achieve a modest level of degradation (typically 5-20%) to identify likely degradation products and pathways.[8]

-

Hydrolytic Stability (Acid/Base): The triazole ring is highly resistant to hydrolysis.[1] Under extreme pH (e.g., 1N HCl or 1N NaOH) and elevated temperatures, any observed degradation would likely involve the phenyl substituents, though this is considered unlikely under typical conditions.

-

Oxidative Stability: While the core ring is stable against oxidation, strong oxidizing agents like 30% H₂O₂ could potentially lead to the formation of N-oxides or hydroxylation of the phenyl rings.[8] Studies on other substituted triazoles have shown that degradation primarily occurs on the substituents while leaving the triazole ring intact.

-

Photostability: Aromatic systems can be susceptible to photodegradation. Exposure to high-intensity UV light (as per ICH Q1B guidelines) could induce degradation. The mechanism may involve radical reactions or hydroxylation of the aromatic rings.[10] Studies have shown that the photodegradation of triazole-based fungicides can be significant, sometimes requiring sensitizers.[11]

-

Thermal Stability: 1,5-Diphenyl-1H-1,2,3-triazole is expected to be highly stable thermally.[12] Thermogravimetric analysis (TGA) on related substituted triazoles shows decomposition temperatures well above 200 °C, indicating excellent stability at typical storage and processing temperatures.[7]

Experimental Protocol: Forced Degradation Study

A stability-indicating analytical method, typically HPLC, is essential for a forced degradation study. This method must be able to resolve the parent compound from all potential degradation products.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common pathways for drug degradation and are mandated by regulatory guidelines (ICH Q1A).

-

Control Samples: Unstressed samples and blank solutions (stress agent without the drug) are critical for distinguishing true degradants from analytical artifacts or impurities.

-

Mass Balance: A key self-validation step. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial value, ensuring all major degradants are accounted for.

Step-by-Step Methodology:

-

Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions (in parallel):

-

Acid Hydrolysis: Add 0.1N or 1N HCl; heat at ~60-80 °C.

-

Base Hydrolysis: Add 0.1N or 1N NaOH; heat at ~60-80 °C.

-

Oxidation: Add 3-30% H₂O₂; keep at room temperature.

-

Thermal: Heat the stock solution or solid drug at ~80-100 °C.

-

Photolytic: Expose the solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Monitor Degradation: Sample at various time points (e.g., 2, 6, 24, 48 hours).

-

Neutralization: Quench the acid and base samples by neutralizing them to prevent further degradation before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Characterization (if needed): If significant degradation products are observed, use LC-MS to obtain molecular weight information for structural elucidation.

Sources

- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. 1,5-Diphenyl-1H-1,2,3-triazole | C14H11N3 | CID 281048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of sensitizers on the photodegradation of the systemic fungicide triadimenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 1,5-Diphenyl-1H-1,2,3-triazole as a Cis-Restricted Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the 1,2,3-triazole ring is a privileged scaffold, primarily due to the ubiquity of "Click Chemistry" (CuAAC) which exclusively yields the 1,4-disubstituted isomer. However, this geometric bias often limits structure-activity relationship (SAR) exploration, particularly when mimicking cis-amide bonds or cis-stilbene motifs.

This guide focuses on the 1,5-diphenyl-1H-1,2,3-triazole isomer. Unlike its linear 1,4-counterpart, the 1,5-isomer provides a "bent" conformation that structurally overlaps with cis-stilbene, a pharmacophore found in potent tubulin inhibitors like Combretastatin A-4 (CA-4). This note details the Ruthenium-catalyzed synthesis (RuAAC) required to access this scaffold, its application in tubulin inhibition, and the critical NMR protocols to validate regioselectivity.

Structural & Pharmacological Rationale[1][2][3][4]

The Geometric Imperative

The primary utility of the 1,5-diphenyl scaffold lies in its ability to position two phenyl rings in a cis-like orientation without the metabolic liability of an olefin (which is prone to isomerization or oxidation).

-

1,4-Triazole: Resembles a trans-amide; linear vector (~180°).

-

1,5-Triazole: Resembles a cis-amide; bent vector (~60-70°).

Decision Matrix: When to use the 1,5-Scaffold

Use the following logic flow to determine if the 1,5-isomer is the appropriate bioisostere for your target.

Figure 1: Decision matrix for selecting between 1,4- and 1,5-triazole scaffolds based on pharmacophore geometry.

Synthetic Protocol: RuAAC Methodology

The formation of 1,5-disubstituted triazoles requires a Ruthenium(II) catalyst.[1][2][3][4] Unlike Copper(I), which forms a dinuclear acetylide intermediate, Ruthenium proceeds via a ruthenacycle that sterically enforces 1,5-regioselectivity.

Standard Operating Procedure (RuAAC)

Target: Synthesis of 1-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (CA-4 Analog).

Reagents:

-

Azide: Phenyl azide (1.0 equiv)

-

Alkyne: 3,4,5-Trimethoxyphenylacetylene (1.0 - 1.2 equiv)

-

Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (1-2 mol%)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen for 5 minutes.

-

-

Charging:

-

Reaction:

-

Seal the vessel.

-

Heat to 60–80 °C in an oil bath or microwave reactor.

-

Monitor via TLC or LC-MS. Reaction is typically complete within 2–6 hours.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purification: The crude residue is often dark brown. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 1,5-isomer typically elutes after any trace 1,4-isomer or unreacted starting material due to higher polarity in this specific solvent system (substrate dependent).

-

Safety Note: Organic azides are potentially explosive. Maintain a low C/N ratio. Perform reactions behind a blast shield. Do not use chlorinated solvents (e.g., DCM) with sodium azide precursors during azide synthesis to avoid forming diazidomethane.

Case Study: Tubulin Polymerization Inhibitors

The most prominent application of the 1,5-diphenyl-1,2,3-triazole scaffold is as a bioisostere for Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

Biological Rationale

CA-4 contains a cis-stilbene bridge. The trans-isomer is biologically inactive (IC50 > 1 µM).

-

Problem: The natural cis-stilbene isomerizes to trans upon storage or metabolism.

-

Solution: The 1,5-triazole ring locks the two phenyl rings in a cis-geometry (approx 4.8 Å distance between centroids), mimicking the active pharmacophore while preventing isomerization.

Comparative Activity Data

The following table illustrates the impact of scaffold geometry on biological activity against the K562 (Leukemia) cell line.

| Compound | Scaffold Linker | Geometry | IC50 (K562) [nM] | Tubulin Inhibition |

| Combretastatin A-4 | cis-Stilbene (C=C) | Bent | ~3–5 nM | Potent |

| 1,5-Triazole Analog | 1,5-Disubstituted | Bent | 10–50 nM | Potent |

| 1,4-Triazole Analog | 1,4-Disubstituted | Linear | > 10,000 nM | Inactive |

Data Interpretation: The nanomolar activity of the 1,5-analog confirms that the "bent" geometry is critical for binding to the colchicine site of tubulin. The 1,4-analog is essentially inactive due to steric clash or inability to fit the pocket.

Structural Validation & Characterization

Distinguishing between 1,4- and 1,5-regioisomers is critical, as they have identical mass (LC-MS cannot distinguish them).

NMR Validation Protocol (NOE)

The definitive method for assignment is Nuclear Overhauser Effect (NOE) spectroscopy.

-

1,5-Isomer (Target): Strong NOE correlation observed between the Ortho-protons of the N1-Phenyl ring and the C5-Substituent (or its protons). This proximity exists only in the 1,5-isomer.

-

1,4-Isomer (Byproduct): No NOE between the N1-Phenyl and C4-Substituent protons due to the large distance across the ring.

Validation Workflow

Figure 2: NMR validation workflow to distinguish 1,5-regioisomers from 1,4-regioisomers.

References

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[7] [Link]

-

Odlo, K., et al. (2008). 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin. Bioorganic & Medicinal Chemistry. [Link]

-

Boren, B. C., et al. (2008).[7] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[7] [Link]

-

Pérez-Pérez, M. J., et al. (2020).[5] Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Acta Pharmaceutica Sinica B. [Link]

-

Creary, X., et al. (2012). Triazole Regioisomers: 13C NMR Identification. The Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

Application Note: High-Precision Design of Bioactive Scaffolds using 1,5-Diphenyl-1H-1,2,3-triazole

Executive Summary

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has dominated the "click chemistry" landscape, yielding 1,4-disubstituted triazoles, it presents a geometric limitation: the 1,4-isomer mimics a trans-amide bond. This application note details the underutilized but structurally critical Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

This protocol focuses on the synthesis and application of 1,5-Diphenyl-1H-1,2,3-triazole scaffolds. Unlike their 1,4-counterparts, these 1,5-isomers serve as rigorous bioisosteres for cis-amide bonds and cis-stilbenes , enabling the locking of bioactive conformations in peptidomimetics and tubulin inhibitors (e.g., Combretastatin A-4 analogues).

Strategic Rationale: Why 1,5-Diphenyl?

Geometric Mimicry (The Cis-Lock)

In drug design, controlling the vector of substituents is paramount.

-

1,4-Triazole (CuAAC): Substituents are separated by ~5.0 Å, mimicking a trans-amide.

-

1,5-Triazole (RuAAC): Substituents are separated by ~2.4–2.9 Å. This proximity forces the phenyl rings (or other substituents) into a configuration that mimics a cis-amide bond or a cis-alkene (Z-alkene).

Electronic and Metabolic Advantages

-

Dipole Moment: The 1,5-isomer possesses a larger dipole moment (~5.0 D) compared to the 1,4-isomer, influencing binding affinity in polar pockets.

-

Metabolic Stability: Unlike the labile cis-peptide bond (susceptible to proteases) or the cis-stilbene (susceptible to photo-isomerization to the inactive trans form), the 1,5-triazole ring is metabolically stable and geometrically locked.

Experimental Protocol: RuAAC Synthesis

Objective: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole (and derivatives). Scope: This protocol is optimized for sterically demanding substrates often found in late-stage drug functionalization.

Reagents & Materials

-

Azide: Phenyl azide (or substituted aryl azide). Warning: Low molecular weight organic azides are potential explosives. Handle with shielding.

-

Alkyne: Phenylacetylene (or substituted aryl alkyne).

-

Catalyst: CpRuCl(cod) [Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride] is preferred for its robustness and air tolerance compared to CpRuCl(PPh3)2.

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh out Cp*RuCl(cod) (1–2 mol%).

-

Note: For simple substrates, 1 mol% is sufficient. For hindered cores, increase to 2-5 mol%.

-

-

Reactant Addition: Add the solvent (DCE, 0.2 M concentration relative to limiting reagent). Add the Alkyne (1.0 equiv). Add the Azide (1.1 equiv).

-

Critical: Do not premix the catalyst and azide in the absence of alkyne to prevent formation of inactive ruthenium-azide complexes.[1]

-

-

Reaction: Degas the solution by bubbling Argon for 5 minutes. Seal the tube and heat to 60–80 °C for 2–12 hours.

-

Monitoring: Monitor via TLC or LC-MS. The formation of the 1,5-isomer is indicated by a distinct shift in the triazole proton signal in 1H NMR (typically downfield compared to 1,4-isomer).

-

-

Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst (elute with CH2Cl2). Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography.

-

Yield Expectation: 85–95%.

-

Visual Workflow (RuAAC vs CuAAC)

Figure 1: Divergent synthesis pathways. RuAAC provides exclusive access to the 1,5-disubstituted scaffold.[2]

Application Case Study: Combretastatin A-4 Analogues

Context: Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor.[3] However, its cis-stilbene bridge isomerizes to the thermodynamically stable but biologically inactive trans-form during storage and administration.

Solution: Replacing the cis-stilbene with a 1,5-diphenyl-1,2,3-triazole core.

Design Logic

The 1,5-triazole ring rigidly holds the two phenyl rings (Ring A and Ring B) in a cis-orientation, perfectly fitting the colchicine binding site on β-tubulin.

Biological Evaluation Protocol (Tubulin Polymerization)

To validate the bioactivity of the synthesized 1,5-diphenyl scaffold:

-

Assay Setup: Use purified bovine brain tubulin (0.4 mg/assay) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Compound Addition: Add the 1,5-triazole analogue (dissolved in DMSO) at varying concentrations (0.1 – 10 µM).

-

Initiation: Add GTP (1 mM) to initiate polymerization at 37 °C.

-

Detection: Monitor turbidity at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Result: Effective inhibitors will prevent the increase in optical density (turbidity).

Comparative Data (Literature Aggregation)

| Compound Scaffold | Bridge Type | Stability | Tubulin IC50 (µM) | Cytotoxicity (HeLa) |

| Combretastatin A-4 | cis-Stilbene | Low (Isomerizes) | 1.2 | < 0.01 µM |

| Trans-CA-4 | trans-Stilbene | High | > 50 | Inactive |

| 1,4-Triazole Analogue | Triazole | High | > 20 | Inactive |

| 1,5-Triazole Analogue | Triazole | High (Locked) | 1.5 - 4.8 | 0.01 - 0.05 µM |

Table 1: The 1,5-triazole analogue retains the potency of the natural product while solving the stability issue.

Mechanism of Action & Binding Mode

The following diagram illustrates the structural overlay of the pharmacophores.

Figure 2: The 1,5-triazole acts as a rigid geometric lock, preventing deactivation.

References

-

RuAAC Mechanism & Discovery: Boren, B. C., et al. (2008).[4][5] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link

-

Combretastatin Analogues: Odlo, K., et al. (2008). 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin.[6] Bioorganic & Medicinal Chemistry, 16(9), 4829-4838. Link

-

Peptidomimetics: Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting. Angewandte Chemie International Edition, 52(34), 8957-8960. Link

-

General RuAAC Review: Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[7][8] Organic Letters, 9(26), 5337-5339. Link

Sources

- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 1,5-Disubstituted Triazoles

This application note details the scale-up synthesis of 1,5-disubstituted 1,2,3-triazoles, a critical scaffold in medicinal chemistry often overshadowed by its 1,4-isomer (accessible via CuAAC).[1] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, it exclusively yields 1,4-isomers.[2] Accessing the 1,5-isomer requires distinct catalytic strategies—primarily Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or Magnesium-mediated cycloaddition.

Introduction & Strategic Significance

The 1,5-disubstituted 1,2,3-triazole is a privileged pharmacophore, serving as a rigid bioisostere for cis-amide bonds.[1] Unlike the 1,4-isomer (trans-amide isostere), the 1,5-isomer forces substituents into a specific spatial orientation that can dramatically alter potency and selectivity in kinase inhibitors and peptidomimetics.

Scale-Up Challenge: The primary challenge in scaling 1,5-triazole synthesis is regiocontrol . Thermal Huisgen cycloaddition yields a difficult-to-separate 1:1 mixture of 1,4- and 1,5-isomers.[2]

-

The Solution: Use of Pentamethylcyclopentadienyl Ruthenium (Cp*Ru) catalysts or Magnesium acetylides to enforce 1,5-selectivity via steric and electronic steering.

Route Selection: RuAAC vs. Mg-Mediated

Select the methodology based on substrate tolerance and downstream purity requirements.

| Feature | RuAAC (Ruthenium Catalysis) | Mg-Mediated (Grignard) |

| Primary Mechanism | Oxidative Coupling (Ruthenacycle) | Nucleophilic addition of Mg-acetylide |

| Substrate Scope | Broad (Internal & Terminal Alkynes) | Terminal Alkynes only |

| Functional Group Tolerance | High (Acids, Esters, Amides OK) | Low (No electrophiles, ketones, etc.) |

| Scale-Up Risk | Ru removal (Heavy metal impurity) | Exotherm control & Azide stability |

| Preferred For | Late-stage functionalization, Complex APIs | Early intermediates, Simple scaffolds |

Decision Logic for Process Chemists

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate properties.

Critical Safety Parameters (Scale-Up)

Working with organic azides at scale (>10g) requires strict adherence to safety protocols to prevent detonation.

The "Rule of Six" & C/N Ratio

Ensure the organic azide satisfies the stability equation:

-

Interpretation: The number of carbon (

) plus oxygen ( -

Action: If ratio < 3, the azide is potentially explosive.[3] Do not isolate. Use in solution only or design a "safe-azide" precursor.

Process Safety Controls

-

Headspace Purge: Azides can decompose to release

. Ensure reactor venting is sized for rapid gas evolution. -

Solvent Choice: Avoid halogenated solvents (DCM, chloroform) with Sodium Azide (

) precursors to prevent formation of di- and tri-azidomethane (highly explosive). -

Temperature Limits: Do not exceed 80°C without DSC (Differential Scanning Calorimetry) data confirming the onset of decomposition is >100°C.

Protocol A: Ruthenium-Catalyzed (RuAAC)

Target Scale: 10–100 g Catalyst: CpRuCl(PPh3)2 is preferred over CpRuCl(COD) for scale-up due to better air stability and shelf-life, though both work.

Materials

-

Alkyne: 1.0 equiv[4]

-

Azide: 1.0–1.1 equiv

-

Catalyst: Cp*RuCl(PPh3)2 (0.5 – 2.0 mol%)

-

Solvent: 1,4-Dioxane or Toluene (0.5 – 1.0 M concentration)

Step-by-Step Procedure

-

Inerting: Charge a dry reactor with the alkyne and solvent. Sparge with Nitrogen/Argon for 15 mins. Oxygen inhibits the active Ru species.

-

Catalyst Addition: Add Cp*RuCl(PPh3)2 as a solid. The solution typically turns dark orange/brown.[5]

-

Azide Addition: Add the organic azide slowly at room temperature.

-

Note: If the reaction is highly exothermic (rare for RuAAC, but possible with low MW substrates), control addition rate.

-

-

Reaction: Heat the mixture to 60–80°C . Monitor by HPLC/UPLC.

-

Endpoint: Disappearance of alkyne. Reaction time is typically 2–6 hours.

-

-

Ruthenium Removal (Critical Step):

-

Cool to Room Temp.

-

Scavenger Treatment: Add SiliaMetS® Thiol or 2-Mercaptonicotinic acid (0.5 equiv relative to catalyst) and stir for 1 hour. Ru binds tightly to thiols.

-

Filtration: Filter through a pad of Celite or Silica to remove the Ru-Thiol complex.

-

-

Isolation: Concentrate the filtrate. Recrystallize (e.g., EtOAc/Heptane) to obtain the pure 1,5-triazole.

Mechanism & Regioselectivity

The high 1,5-selectivity arises from the steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand.

Figure 2: Simplified catalytic cycle showing the steric enforcement of the 1,5-regioisomer.

Protocol B: Magnesium-Mediated (Grignard)

Target Scale: 10–50 g Applicability: Terminal alkynes only. Best for simple aryl/alkyl substrates lacking sensitive electrophiles.

Materials

-

Terminal Alkyne: 1.0 equiv

-

EtMgBr (or MeMgCl): 1.1 equiv (solution in THF/Ether)

-

Organic Azide: 1.1 equiv

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Metallation: Cool a solution of terminal alkyne in THF to 0°C.

-

Grignard Addition: Add EtMgBr dropwise. Stir for 30 mins to form the Magnesium Acetylide species.

-

Observation: Gas evolution (Ethane) will occur. Ensure venting.

-

-

Cycloaddition: Add the organic azide solution dropwise at 0°C, then allow to warm to Room Temp (or heat to 40-50°C for sluggish substrates).

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (RuAAC) | rigorously degas solvents; increase catalyst to 2-3 mol%. | |

| Formation of 1,4-isomer | Thermal background rxn | Reduce temperature; ensure catalyst is active (check color). |

| High Residual Ru | Ineffective scavenging | Use specific scavengers (Thiol-silica) or wash with aqueous Cysteine. |

| Stalled Reaction (Mg) | Aggregation of Acetylide | Add LiCl (TurboGrignard conditions) to break up aggregates. |

References

-

RuAAC Mechanism & Scope: J. Am. Chem. Soc.2005 , 127, 15998. Link

-

Ruthenium Removal Protocols: Org. Process Res. Dev.2016 , 20, 1182. Link

-

Safety of Organic Azides: Org. Process Res. Dev.2012 , 16, 2051.[3] Link

-

Magnesium-Mediated Synthesis: Angew. Chem. Int. Ed.2006 , 45, 3154. Link

-

Scale-Up of 1,5-Triazoles: J. Org. Chem.2013 , 78, 11247. Link

Sources

- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]

- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification Strategies for 1,5-Diphenyl-1H-1,2,3-triazole

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern peptidomimetic and pharmacophore design, primarily due to its metabolic stability and ability to mimic trans-amide bonds.[1][2][3] However, the 1,5-disubstituted isomer (1,5-DPT) presents unique purification challenges compared to its ubiquitous 1,4-analogue.[1][2][3] While the 1,4-isomer is readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-isomer requires Ruthenium catalysis (RuAAC) or thermal methods, leading to distinct impurity profiles—specifically ruthenium leaching or regioisomeric mixtures .[1][2][3]

This guide details three validated protocols for the purification of 1,5-diphenyl-1H-1,2,3-triazole, addressing the removal of metal catalysts and the separation of the 1,4-regioisomer.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the steric and electronic differences between the 1,4- and 1,5-isomers is critical for separation.[1][2]

| Property | 1,5-Diphenyl-1H-1,2,3-triazole | 1,4-Diphenyl-1H-1,2,3-triazole | Implication for Purification |

| Structure | Twisted (Non-planar) | Planar | 1,4-isomer packs more efficiently, leading to lower solubility and higher MP.[1][2][3] |

| Sterics | High (Phenyls clash) | Low | 1,5-isomer is more soluble in organic solvents. |

| Distinct shifts allow for rapid QC of isomeric purity.[2][3] | |||

| Dipole Moment | Higher | Lower | Affects retention time in silica chromatography.[2][3] |

Key Insight: The non-planar nature of the 1,5-isomer prevents the tight crystal packing seen in the 1,4-isomer.[1][2] This solubility differential is the lever we pull for separation.[2][3]

Decision Matrix: Selecting the Right Protocol

The purification strategy depends entirely on the synthesis route employed.[2][3]

Figure 1: Decision tree for selecting the purification method based on synthesis origin.

Protocol A: Ruthenium Scavenging (For RuAAC Synthesis)

Context: RuAAC reactions using catalysts like Cp*RuCl(PPh

Mechanism: Ruthenium species often form "sticky" complexes with the triazole product.[2][3] We utilize the high affinity of Ru for free amines or unmodified silica to trap the metal.[1][2]

Step-by-Step Methodology:

-

Quench & Adsorption:

-

Evaporation:

-

Filtration (The "Plug" Method):

-

Trituration (Polishing):

Validation: The final product should be a white to off-white powder.[2][3] A green or gray tint indicates residual Ruthenium.[2][3]

Protocol B: Isomer Separation (For Thermal Synthesis)

Context: Thermal cycloaddition yields a ~1:1 mixture of 1,4 and 1,5 isomers.[1][2] Separation requires exploiting the polarity difference.[2][3] The 1,4-isomer is generally more polar and interacts more strongly with silica due to the accessible nitrogen lone pairs (less sterically hindered).[1][2]

Flash Chromatography Parameters:

-

Elution Order:

Analyst Note: The separation factor (

Protocol C: Fractional Recrystallization (Scalable)

Context: For multi-gram scales, chromatography is inefficient. We utilize the higher lattice energy (and thus lower solubility) of the planar 1,4-isomer to crash it out first.[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude mixture in minimal hot Ethanol (EtOH) or Toluene .[2][3]

-

Primary Crystallization:

-

Secondary Isolation:

Quality Control & Analytical Validation

Self-validating your purification is non-negotiable.[2][3] Use

NMR Diagnostic Regions (CDCl , 400 MHz)

| Isomer | Triazole C-H Shift | Multiplicity | Explanation |

| 1,4-Isomer | Singlet | Planar conjugation deshields the proton. | |

| 1,5-Isomer | Singlet | Phenyl twist shields the proton relative to the 1,[2][3]4. |

Visual Check:

-

1,5-Isomer: Often amorphous beige powder or blocky crystals; lower melting point (~110–115°C vs ~184°C for 1,4).[1][2][3]

References

-

Ruthenium-Catalyzed Cycloaddition (RuAAC)

-

Regioselectivity & Mechanism

-

Purification of Triazoles

-

Physical Properties & NMR

Sources

application of 1,5-diphenyltriazole in materials science

Application Note: Strategic Utilization of 1,5-Diphenyl-1,2,3-Triazole in Advanced Materials & Peptidomimetics

Part 1: Core Directive & Executive Summary

The "Steric Pivot" in Molecular Design While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has democratized the synthesis of 1,4-disubstituted triazoles, the 1,5-diphenyl-1,2,3-triazole isomer remains a specialized, high-value scaffold. Synthesized primarily via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), this isomer offers a distinct topological and electronic profile compared to its 1,4-counterpart.

Why This Matters:

-

Topological Control: The 1,5-substitution pattern mimics the cis-amide bond, forcing a "turn" geometry in backbone structures. This is critical for foldamers and self-assembling nanomaterials, whereas the 1,4-isomer mimics a trans-amide (linear/extended).

-

Electronic Modulation: Steric repulsion between the C5-phenyl and N1-phenyl rings induces a non-planar twist, interrupting

-conjugation. This allows for precise tuning of HOMO-LUMO gaps in optoelectronic materials, distinct from the planar 1,4-systems. -

Corrosion Inhibition: The 1,5-isomer exhibits unique chemisorption geometries on metal surfaces (Fe, Cu, Al), functioning as a robust mixed-type inhibitor in acidic media.

Part 2: Scientific Integrity & Logic (Mechanisms & Protocols)

Synthesis: The RuAAC Protocol

Causality: Copper catalysts (Cu(I)) exclusively yield the 1,4-isomer via a dinuclear copper intermediate. To access the 1,5-isomer, we must employ a Ruthenium(II) catalyst, typically [CpRuCl(PPh3)2]. The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand and the specific coordination geometry of the Ru-acetylide intermediate direct the azide attack to the internal carbon, yielding the 1,5-product.

Protocol 1: Ru-Catalyzed Synthesis of 1,5-Diphenyl-1,2,3-Triazole

Reagents:

-

Phenyl Azide (

) -

Phenylacetylene (

) -

Catalyst: Cp*RuCl(PPh3)2 (Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II))

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon stream, charge a dry reaction vial with Cp*RuCl(PPh3)2 (2 mol%).

-

Solvation: Add anhydrous DCE (0.2 M concentration relative to limiting reagent).

-

Addition: Add Phenyl Azide (1.0 equiv) followed by Phenylacetylene (1.1 equiv). Note: Adding alkyne last ensures immediate coordination to Ru, suppressing alkyne homocoupling.

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The 1,5-isomer typically has a lower R_f than the 1,4-isomer due to polarity differences.

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.

-

Validation: Verify absence of 1,4-isomer using ^1H NMR (See Table 1).

Self-Validating Checkpoint:

-

Success Indicator: The triazole proton (C4-H) in the 1,5-isomer appears significantly deshielded (downfield) compared to the 1,4-isomer? False.

-

Correction: In the 1,5-isomer, the C4-H is typically more shielded (approx. 7.9 ppm) compared to the 1,4-isomer (approx. 8.1–8.5 ppm) due to the shielding cone of the orthogonal phenyl rings. Always confirm with NOE (Nuclear Overhauser Effect) spectroscopy: Strong NOE between N1-Phenyl and C5-Phenyl indicates 1,5-substitution.

Characterization: Distinguishing Isomers

Accurate identification is paramount. The 1,5-isomer possesses a distinct steric environment.

Table 1: Comparative Spectroscopic Signatures

| Feature | 1,4-Diphenyltriazole (CuAAC) | 1,5-Diphenyltriazole (RuAAC) | Mechanistic Reason |

| Geometry | Linear / Planar (trans-mimic) | Kinked / Twisted (cis-mimic) | Steric clash between Ph rings in 1,5. |